molecular formula C21H22N4 B3843035 1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843035
M. Wt: 330.4 g/mol
InChI Key: JVFQEGCSJSUPJC-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, commonly known as EMPPH, is a chemical compound that has been extensively studied for its potential use in scientific research. EMPPH is a hydrazone derivative of ethylphenylketone and has been found to possess significant biological activity.

Mechanism of Action

The exact mechanism of action of EMPPH is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes. EMPPH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
EMPPH has been found to possess significant biological activity and has been shown to exert a range of biochemical and physiological effects. It has been found to exhibit anti-tumor and anti-inflammatory properties, as well as significant antioxidant activity. EMPPH has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EMPPH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has also been found to exhibit significant biological activity, making it a promising compound for use in various fields of scientific research. However, there are also some limitations to the use of EMPPH in lab experiments. Its exact mechanism of action is not yet fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for the study of EMPPH. Further research is needed to fully understand its mechanism of action and the specific signaling pathways that it modulates. EMPPH also shows potential for use in the treatment of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications. Additionally, EMPPH could be studied for its potential use in the development of new anti-tumor and anti-inflammatory agents.

Scientific Research Applications

EMPPH has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-tumor and anti-inflammatory properties. EMPPH has also been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-4-17-10-12-18(13-11-17)15(2)24-25-21-14-20(22-16(3)23-21)19-8-6-5-7-9-19/h5-14H,4H2,1-3H3,(H,22,23,25)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQEGCSJSUPJC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

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